8-Hydroxyquinoline glucuronide

Descripción general

Descripción

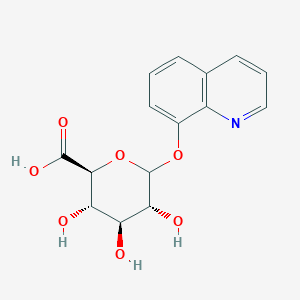

8-Hydroxyquinoline glucuronide is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This glucuronide conjugate is formed by the attachment of a glucuronic acid moiety to the 8-hydroxyquinoline structure.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxyquinoline glucuronide typically involves the glucuronidation of 8-hydroxyquinoline. One common method is the reaction of 8-hydroxyquinoline with glucuronic acid or its derivatives under acidic or enzymatic conditions. The reaction can be catalyzed by β-glucuronidase enzymes, which facilitate the transfer of the glucuronic acid moiety to the hydroxyl group of 8-hydroxyquinoline .

Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic processes, where β-glucuronidase enzymes are used to catalyze the glucuronidation reaction. The process is optimized for high yield and purity, ensuring the compound meets the required standards for its intended applications .

Análisis De Reacciones Químicas

Types of Reactions: 8-Hydroxyquinoline glucuronide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Aplicaciones Científicas De Investigación

Microbiological Applications

Presumptive Identification of Pathogens

8-Hydroxyquinoline glucuronide has been utilized for the presumptive identification of Shiga toxin-producing Escherichia coli O157 on selective media. This compound serves as a chromogenic substrate that enhances the visibility of colonies on sorbitol MacConkey agar, making it a cost-effective alternative to other substrates like 5-bromo-4-chloro-3-indoxyl-glucuronide. Research indicates that this method significantly improves detection rates and provides clearer results in differentiating pathogenic strains from non-pathogenic ones .

Detection of Beta-Glucuronidase Activity

The compound is also employed to demonstrate beta-glucuronidase activity within the Enterobacteriaceae family. It acts as an effective substrate for this enzyme, facilitating the identification of specific bacterial strains based on their enzymatic activity. Studies have shown that using this compound can yield high contrast results when applied to multipoint-inoculated plates, thereby enhancing the accuracy of microbial diagnostics .

Oncology Applications

Tumor-Targeted Therapy

Recent studies have explored the potential of this compound in targeted cancer therapies. Elevated levels of glucuronidase in tumors allow for the selective activation of glucuronide prodrugs within the tumor microenvironment. This specificity can lead to enhanced cytotoxicity against cancer cells while minimizing systemic toxicity. For instance, research demonstrated that administering 8-hydroxyquinolyl-glucuronide resulted in significant tumor cell death in models with high glucuronidase activity .

Radionuclide Labeling for Imaging

this compound has also been investigated for its use in radiopharmaceuticals. Enzymatically synthesized and labeled with radioactive isotopes like iodine-125 and iodine-131, this compound can be utilized for imaging studies in various cancer types. The incorporation of these labeled compounds into cancer cell lines has shown promising results, indicating their potential as diagnostic tools in oncology .

Enzymatic Applications

Substrate for Enzymatic Reactions

The compound is frequently used as a substrate for studying glucuronidation processes mediated by UDP-glucuronosyltransferases. It serves as a model compound for investigating the kinetics and mechanisms of glucuronidation, which is crucial for understanding drug metabolism and detoxification pathways in humans and animals. The Michaelis constant for the interaction between this compound and beta-glucuronidase has been characterized, providing valuable insights into enzyme-substrate dynamics .

Case Studies and Data Tables

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Microbiology | Reinders et al., 2000 | Improved identification of E. coli O157 on selective media using HQG |

| Oncology | Tumor-targeted therapy studies | Enhanced cytotoxicity observed in tumors with elevated glucuronidase levels |

| Enzymatic Processes | Kinetic studies | Characterization of enzyme kinetics using HQG as a substrate |

Mecanismo De Acción

The mechanism of action of 8-hydroxyquinoline glucuronide involves its interaction with β-glucuronidase enzymes. The compound serves as a substrate for these enzymes, which catalyze the hydrolysis of the glucuronic acid moiety, releasing 8-hydroxyquinoline. This reaction is crucial for its applications in microbiology and environmental science, where the detection of β-glucuronidase activity is essential .

Comparación Con Compuestos Similares

8-Hydroxyquinoline: The parent compound, known for its antimicrobial and anticancer properties.

5-Chloro-7-iodo-8-quinolinyl-β-D-glucopyranoside: A derivative with enhanced anticancer activity due to its ability to chelate metal ions.

8-Hydroxyquinoline-β-D-glucuronic acid sodium salt: Another glucuronide derivative used for similar applications.

Uniqueness: 8-Hydroxyquinoline glucuronide is unique due to its specific glucuronidation, which enhances its solubility and bioavailability. This modification allows it to be used effectively in various biological and environmental applications, distinguishing it from other 8-hydroxyquinoline derivatives .

Actividad Biológica

8-Hydroxyquinoline glucuronide (8-OHQ-Glu) is a significant derivative of 8-hydroxyquinoline (8-OHQ), a compound recognized for its diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article explores the biological activity of 8-OHQ-Glu, focusing on its synthesis, pharmacological properties, and relevant case studies.

1. Overview of 8-Hydroxyquinoline

8-Hydroxyquinoline is a bicyclic compound known for its ability to chelate metal ions and form stable complexes. Its derivatives are extensively studied for various therapeutic applications, making it a crucial molecule in medicinal chemistry. Notably, the glucuronide conjugate enhances the solubility and bioavailability of the parent compound, potentially improving its pharmacological efficacy.

2. Synthesis of this compound

The enzymatic synthesis of 8-OHQ-Glu involves the use of UDP-glucuronyl transferase (UDPGT) from microsomes derived from Hutu-80 cells. This process facilitates the conjugation of glucuronic acid to 8-hydroxyquinoline, resulting in a compound with increased hydrophilicity and altered biological activity. The synthesis has been validated through various analytical techniques, including LC/MS/MS and NMR spectroscopy, confirming the expected molecular structure of 8-OHQ-Glu .

3.1 Anticancer Activity

Research indicates that 8-OHQ-Glu exhibits significant anticancer properties. In vitro studies demonstrated that radioiodinated forms of 8-OHQ-Glu showed preferential uptake in human gastrointestinal cancer cells, such as Caco-2 (7.8% uptake) and Detroit-562 (12.6% uptake) . Additionally, in vivo studies involving mice implanted with Caco-2 cells revealed that treatment with 8-OHQ-Glu led to tumor inhibition, suggesting its potential as an effective anticancer agent.

3.2 Antimicrobial Properties

The antimicrobial efficacy of 8-hydroxyquinoline derivatives has been well-documented. Compounds containing the 8-hydroxyquinoline moiety have demonstrated activity against various bacterial strains and fungi. The glucuronidation process may enhance these properties by improving solubility and facilitating better interaction with microbial targets .

3.3 Neuroprotective Effects

The neuroprotective potential of 8-OHQ derivatives is attributed to their ability to chelate metals such as iron and copper, which are implicated in neurodegenerative diseases like Alzheimer’s . The glucuronide form may exhibit improved brain permeability due to its modified physicochemical properties.

4. Case Studies

Several studies have investigated the biological activity of 8-hydroxyquinoline derivatives:

5. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 8-OHQ derivatives is crucial for optimizing their pharmacological profiles. Modifications at specific positions on the quinoline ring can enhance their biological activities:

- Position 5 : Substituents can improve metal-chelating abilities.

- Position 7 : Alterations here have been linked to increased antimicrobial potency.

- Glucuronidation : This modification significantly enhances solubility and bioavailability.

Propiedades

IUPAC Name |

3,4,5-trihydroxy-6-quinolin-8-yloxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO7/c17-10-11(18)13(14(20)21)23-15(12(10)19)22-8-5-1-3-7-4-2-6-16-9(7)8/h1-6,10-13,15,17-19H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPEGQJDYRIQRHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)C(=O)O)O)O)O)N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10902324 | |

| Record name | NoName_1564 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10902324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14683-61-5 | |

| Record name | 8-Quinolinyl glucuronide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-quinolyl β-D-glucopyranosiduronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 8-hydroxyquinoline glucuronide used to detect Escherichia coli in water samples?

A1: this compound serves as an electroactive substrate for the enzyme β-D-glucuronidase, which is produced by E. coli. When E. coli is present in a water sample, it produces β-D-glucuronidase. This enzyme cleaves this compound, releasing 8-hydroxyquinoline []. This cleavage product is electroactive and can be detected using cyclic voltammetry, providing a measurable signal proportional to the E. coli concentration [].

Q2: What is the principle behind using this compound as a diagnostic tool for β-D-glucuronidase activity?

A2: The principle relies on the enzymatic activity of β-D-glucuronidase. This enzyme is known to hydrolyze glucuronide conjugates []. In this specific case, this compound acts as the substrate. The enzyme breaks the bond between 8-hydroxyquinoline and the glucuronide moiety. This cleavage results in the release of free 8-hydroxyquinoline []. By measuring the levels of liberated 8-hydroxyquinoline, one can indirectly assess the activity of β-D-glucuronidase present in a sample [].

Q3: Are there alternative substrates to this compound for detecting β-D-glucuronidase activity?

A3: Yes, other substrates can be used. 6-bromo-2-naphthyl β-D-glucopyruronoside is one example of an alternative substrate for histochemical detection of β-D-glucuronidase []. The choice of substrate depends on the specific application and detection method being employed.

Q4: What are the advantages of using the this compound-based method for E. coli detection in water samples?

A4: The method offers several advantages:

- Sensitivity: It can detect very low concentrations of E. coli, even down to a single colony-forming unit [].

- Specificity: The method demonstrates high specificity towards E. coli and does not show interference from other bacterial strains tested [].

- Simplicity: The procedure involves only a few steps: filtration, incubation, and voltammetric analysis, making it suitable for automation [].

- Field-adaptable: The method can be incorporated into portable devices for on-site analysis [].

Q5: How does the presence of reactive oxygen species affect the enumeration of E. coli using the this compound method?

A5: Reactive oxygen species can potentially lead to sub-lethal injury in E. coli cells. This injury may impair the bacteria's metabolic activity, including the production of β-D-glucuronidase []. Consequently, using conventional aerobic enumeration conditions might underestimate the actual E. coli count.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.